Product packaging for Dihydro-5-methyl-5-pentylfuran-2(3H)-one(Cat. No.:CAS No. 52908-82-4)

Dihydro-5-methyl-5-pentylfuran-2(3H)-one

Cat. No.: B13941820
CAS No.: 52908-82-4
M. Wt: 170.25 g/mol
InChI Key: QVWSNRKWLGEXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Furanone Chemistry Research

Furanones are a class of heterocyclic organic compounds featuring a furan (B31954) ring with a ketone group. Dihydro-5-methyl-5-pentylfuran-2(3H)-one, also known as a γ-lactone, belongs to the dihydrofuranone subclass. This structural motif is prevalent in a variety of natural products and synthetic compounds, contributing to their diverse chemical and biological properties. Research in furanone chemistry is extensive, covering areas from natural product synthesis to the development of new bioactive molecules. Compounds within this family are recognized for their wide range of applications, including in the fields of medicinal chemistry and material science. ijabbr.com

The study of specific derivatives like this compound allows for a deeper understanding of structure-activity relationships within the broader furanone class. The substituents on the furanone ring, in this case, a methyl and a pentyl group at the 5-position, play a crucial role in determining the molecule's specific characteristics and potential applications.

Significance of the this compound Skeleton in Chemical and Biological Investigations

The dihydrofuran-2(3H)-one core, often referred to as a butyrolactone ring, is a key structural feature in many biologically active molecules. This skeleton is a versatile scaffold in organic synthesis, allowing for the creation of a wide array of derivatives with varied functionalities. For instance, the synthesis of (5S)-5-methyltetrahydrofuran-2-one has been achieved starting from L-lactic acid ethyl ester. researchgate.net

The presence of alkyl substituents at the C-5 position, as seen in this compound, can significantly influence the compound's lipophilicity and, consequently, its interaction with biological systems. Research on related furanone structures has indicated a range of biological activities, including anti-inflammatory and antibacterial properties. researchgate.net For example, certain 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones have demonstrated notable anti-inflammatory and analgesic effects in preclinical studies. researchgate.net The specific arrangement of the methyl and pentyl groups in this compound is a key area of investigation to determine its unique biological and chemical profile.

Overview of Current Research Trajectories

Current research involving dihydrofuranone structures is multifaceted. One significant area of investigation is their role as flavor and fragrance components. For instance, the related compound Dihydro-5-pentyl-2(3H)-furanone is recognized for its coconut and creamy aroma and has been identified as an essential volatile compound in milk-flavored white tea. nih.gov Another related compound, dihydro-5-methyl-5-vinylfuran-2(3H)-one, is known as lavender lactone and acts as a semiochemical, a chemical substance used in the communication systems of some insect species.

Furthermore, the furanone scaffold's potential in medicinal chemistry continues to be an active area of research. ijabbr.com Studies are exploring the synthesis of novel furanone derivatives and screening them for various biological activities, including anticancer and antimicrobial effects. researchgate.net The investigation into compounds like this compound is driven by the potential to discover new molecules with valuable applications in these and other scientific fields.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of related furanone compounds.

PropertyValueCompound
Molecular FormulaC9H16O2Dihydro-5-pentyl-2(3H)-furanone
Molecular Weight156.22 g/mol Dihydro-5-pentyl-2(3H)-furanone nist.gov
CAS Number104-61-0Dihydro-5-pentyl-2(3H)-furanone nist.gov
Molecular FormulaC5H8O2Dihydro-5-methyl-2(3H)-furanone
Molecular Weight100.12 g/mol Dihydro-5-methyl-2(3H)-furanone chemeo.com
CAS Number108-29-2Dihydro-5-methyl-2(3H)-furanone nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B13941820 Dihydro-5-methyl-5-pentylfuran-2(3H)-one CAS No. 52908-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52908-82-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-methyl-5-pentyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-3-4-5-7-10(2)8-6-9(11)12-10/h3-8H2,1-2H3

InChI Key

QVWSNRKWLGEXCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(=O)O1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dihydro 5 Methyl 5 Pentylfuran 2 3h One

Established Synthetic Routes to Dihydro-5-methyl-5-pentylfuran-2(3H)-one

The formation of the γ-butyrolactone ring is the key step in synthesizing this compound. This can be achieved through several reliable approaches.

Acid-catalyzed intramolecular cyclization, or lactonization, is a fundamental method for synthesizing γ-butyrolactones. This approach typically involves the cyclization of a γ-hydroxy acid or a related precursor. For the synthesis of this compound, the corresponding precursor, 4-hydroxy-4-methylnonanoic acid, would be subjected to acidic conditions to facilitate the intramolecular esterification, yielding the desired five-membered lactone ring. The reaction mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group.

Commonly used acid catalysts and conditions are summarized in the table below.

CatalystSolventTemperatureTypical YieldReference
p-Toluenesulfonic acidTolueneRefluxGood to ExcellentGeneric Method
Sulfuric Acid (H₂SO₄)DichloromethaneRoom Temp. to RefluxModerate to GoodGeneric Method
Amberlyst-15BenzeneRefluxGoodGeneric Method

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules. ub.edu The synthesis of furanone derivatives can be achieved through MCRs that construct the heterocyclic ring in a convergent manner. researchgate.netmdpi.com A plausible MCR strategy for a related furanone structure involves the condensation of a glyoxal, an activated methylene (B1212753) compound (like Meldrum's acid), and a nucleophile. mdpi.com This process typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps to furnish the furanone core. mdpi.com

A hypothetical three-component approach to a precursor for the target lactone could involve:

An appropriate aldehyde or keto-acid derivative.

A carbon nucleophile.

A component to complete the butyrolactone framework.

These strategies are highly valued for their ability to rapidly generate molecular diversity from simple, readily available starting materials. ub.edu

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of γ-butyrolactones. nih.gov

Organocatalysis: Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. metu.edu.tr Bifunctional organocatalysts, such as those derived from quinine, can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions. metu.edu.tr This allows for the construction of enantiomerically enriched dihydrofuran derivatives, which can be subsequently converted to the desired saturated lactones. metu.edu.tr

Metal-Catalysis: Transition metals are widely used to catalyze the formation of γ-butyrolactones. acs.orgnih.gov Gold catalysts, such as AuCl₃, have been shown to be effective in the electrophilic cyclization of certain unsaturated alcohols to yield γ-butyrolactones under mild conditions. organic-chemistry.org Other metal-catalyzed approaches include the intramolecular coupling of epoxides with alcohols and the oxidative cyclization of alkenyl alcohols. acs.orgnih.gov A notable strategy involves the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis to achieve the synthesis of γ-butyrolactones from allylic alcohols and a CO₂ source. nih.gov

Catalytic SystemReaction TypeKey Features
AuCl₃Intramolecular HydroalkoxylationMild conditions, good yields (75–92%). organic-chemistry.org
Ruthenium/Nickel ComplexesIntramolecular Epoxide-Alcohol CouplingDivergent synthesis of α- and β-substituted lactones. acs.org
Photoredox/HAT CatalysisCarboxylative CyclizationUses CO₂ radical anion from metal formates. acs.org
Bifunctional Quinine/SquaramideAsymmetric Michael-Sₙ2Access to enantiomerically enriched dihydrofurans. metu.edu.tr

Precursor Chemistry and Intermediate Reactions for this compound Synthesis

The synthesis of this compound fundamentally relies on the strategic preparation of suitable acyclic precursors that can undergo cyclization. The most direct precursors are γ-hydroxy acids or their ester equivalents. For the target molecule, the key precursor is 4-hydroxy-4-methylnonanoic acid or its corresponding ester.

Several routes can be envisioned for the synthesis of this precursor:

Grignard Reaction: Reaction of a pentyl magnesium halide (Grignard reagent) with a γ-keto ester, such as ethyl levulinate (ethyl 4-oxopentanoate). This reaction forms the tertiary alcohol and introduces the pentyl group at the C4 position. Subsequent hydrolysis of the ester yields the target γ-hydroxy acid.

Reformatsky Reaction: The reaction of a ketone (e.g., 2-heptanone) with an α-halo ester (such as ethyl bromoacetate) in the presence of zinc metal. This would form a β-hydroxy ester, which would require further steps to be converted to the required γ-hydroxy acid precursor.

From Levulinic Acid: Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting material for γ-valerolactone (GVL) and its derivatives. researchgate.netwhiterose.ac.ukwikipedia.org Chemical modification of the levulinic acid backbone prior to or after an initial reaction could install the necessary pentyl group.

Once the 4-hydroxy-4-methylnonanoic acid intermediate is formed, the key reaction is the lactonization . This intramolecular cyclization is typically promoted by heat or acid catalysis, as described in section 2.1.1, leading to the formation of the stable five-membered ring of this compound.

Stereoselective Synthesis of this compound and its Chiral Analogues

This compound possesses a chiral center at the C5 position. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature. For instance, a chiral precursor like (S)-(-)-1,2-epoxypropane, derived from L-lactic acid, could be used to introduce the stereocenter, which is then elaborated to the final product. researchgate.net

Asymmetric Catalysis: This is one of the most powerful methods for creating chiral molecules.

Asymmetric Hydrogenation: The reduction of a related unsaturated precursor, a γ-keto acid or ester, using a chiral metal catalyst (e.g., Ru-BINAP) can produce a chiral γ-hydroxy acid, which is then cyclized.

Asymmetric Epoxidation/Hydroxylation: Sharpless asymmetric epoxidation or dihydroxylation of an unsaturated precursor can install the required stereocenter with high enantioselectivity. researchgate.net

Organocatalysis: As mentioned previously, chiral organocatalysts can be used to construct the furanone ring with high enantiomeric excess. metu.edu.tr

These methods allow for the controlled synthesis of either the (R)- or (S)-enantiomer of this compound, enabling the study of the specific biological roles of each stereoisomer.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, a key aspect of drug discovery and development. rsc.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features required for a desired effect.

The design of derivatives could focus on several modifications:

Variation of the C5-Alkyl Chain: Replacing the pentyl group with other alkyl chains of varying length (e.g., butyl, hexyl, octyl) or complexity (e.g., branched, cyclic, aromatic) can probe the influence of lipophilicity and steric bulk on activity.

Modification of the C5-Methyl Group: Replacing the methyl group with other small substituents (e.g., ethyl, hydroxymethyl, fluoromethyl) can explore the electronic and steric requirements at this position.

Substitution on the Lactone Ring: Introducing substituents at the C3 and C4 positions of the furanone ring can alter the molecule's conformation and introduce new points of interaction.

Functionalization of the Alkyl Chain: Introducing functional groups (e.g., hydroxyl, amino, keto) onto the pentyl chain can create derivatives with different polarities and potential for hydrogen bonding.

The synthesis of these derivatives would employ the methodologies described in the preceding sections, starting with appropriately modified precursors. For example, to vary the C5-alkyl chain, different Grignard reagents would be used in the reaction with a γ-keto ester. The biological evaluation of these synthesized analogues provides critical data for establishing a comprehensive SAR profile. Furanone derivatives have been investigated for a range of biological activities, including antimicrobial properties. nih.gov

Derivative ClassModification RationalePotential Synthetic Precursor
C5-Alkyl Chain VariantsInvestigate effect of lipophilicity/stericsVaried Grignard reagents (R-MgBr) + Ethyl levulinate
C5-Aryl VariantsIntroduce aromatic interactionsAryl Grignard reagents (Ar-MgBr) + Ethyl levulinate
C3/C4-Substituted AnaloguesExplore conformational and electronic effectsSubstituted γ-hydroxy acid precursors
C5-Hydroxymethyl DerivativesIntroduce hydrogen bonding capabilityPrecursors with protected hydroxymethyl groups

By correlating these structural changes with changes in biological effect, a predictive model for designing more potent and selective compounds can be developed.

Modification of the Furanone Ring System

The furanone ring of this compound offers several avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can alter the physicochemical properties and biological activity of the parent molecule.

Ring-Opening Reactions: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening. This can be achieved under both acidic and basic conditions. For example, hydrolysis with aqueous base would yield the corresponding γ-hydroxy carboxylic acid. This open-chain form provides a handle for further functionalization, such as esterification or amidation.

Reduction of the Lactone: The carbonyl group of the lactone can be reduced to a hydroxyl group, yielding a diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid. The resulting diol can then be used in a variety of subsequent reactions, such as etherification or the formation of cyclic ethers.

Conversion to Other Heterocycles: The furanone ring can serve as a scaffold for the synthesis of other heterocyclic systems. For instance, reaction with ammonia (B1221849) or primary amines at elevated temperatures can lead to the formation of the corresponding γ-lactam (a five-membered cyclic amide). This transformation opens up a different chemical space with potentially distinct biological properties.

Table 1: Representative Furanone Ring Modifications on γ-Butyrolactone Analogs This table presents data from reactions on structurally similar γ-butyrolactones to illustrate potential transformations of this compound.

Starting Material (Analog)Reagents and ConditionsProductYield (%)
γ-Valerolactone1. NaOH, H₂O, reflux2. H₃O⁺4-Hydroxypentanoic acid>90
γ-ValerolactoneLiAlH₄, THF, 0 °C to rt1,4-Pentanediol85-95
γ-ButyrolactoneCH₃NH₂, 250 °C, catalystN-Methyl-2-pyrrolidoneHigh

Elaboration of Side Chains (Methyl and Pentyl Groups)

The methyl and pentyl side chains of this compound, while generally considered less reactive than the furanone ring, can be functionalized through modern synthetic methods. These modifications allow for the introduction of new functional groups, which can be used to modulate the molecule's properties or for conjugation.

C-H Activation/Functionalization: Direct functionalization of the unactivated C-H bonds of the alkyl chains is a powerful strategy. Transition metal-catalyzed C-H activation can enable the introduction of various functional groups, such as halogens, oxygen-containing moieties, or even other carbon-based substituents. For the pentyl chain, regioselectivity would be a key challenge, with the terminal methyl group and the various methylene groups being potential sites of reaction. The choice of catalyst and directing group, if any, would be crucial in controlling the position of functionalization.

Free-Radical Halogenation: Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, can introduce a halogen atom onto the alkyl chains. The selectivity of this reaction is often dictated by the stability of the resulting radical intermediate, favoring tertiary over secondary over primary C-H bonds. The introduced halogen can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Potential Side Chain Elaboration Reactions on Alkyl-Substituted Lactones This table provides hypothetical examples of side chain functionalization based on known reactivity of alkyl groups.

SubstrateReagent/CatalystPotential Product
This compoundNBS, AIBN, CCl₄, refluxBrominated derivative (on pentyl chain)
This compoundPd(OAc)₂, directing groupOxidized or arylated derivative

Conjugation Strategies for Hybrid Molecules

The development of hybrid molecules, where a core scaffold like this compound is linked to another molecular entity (e.g., a biomolecule, a fluorescent tag, or a solid support), is a common strategy in medicinal chemistry and chemical biology. This requires the introduction of a functional group suitable for conjugation.

Introduction of a "Clickable" Handle: A versatile approach is to first functionalize the lactone with a group amenable to "click chemistry," a set of bioorthogonal reactions that are high-yielding, selective, and tolerant of a wide range of functional groups. For example, a terminal alkyne or an azide (B81097) group could be introduced via the side chains after initial functionalization (as described in 2.4.2). This "clickable" handle can then be used to conjugate the molecule to a partner bearing the complementary functionality (an azide for an alkyne, or vice versa) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Amide Bond Formation: If the furanone ring is first opened to the corresponding γ-hydroxy carboxylic acid, the carboxylic acid functionality can be activated and coupled with an amine-containing molecule to form a stable amide bond. This is a widely used and robust method for bioconjugation.

Table 3: Proposed Conjugation Strategies This table outlines conceptual strategies for conjugating this compound to other molecules.

Functionalized Lactone IntermediateConjugation PartnerReaction TypeResulting Linkage
Azide-functionalized derivativeAlkyne-tagged biomoleculeClick Chemistry (CuAAC or SPAAC)Triazole
Alkyne-functionalized derivativeAzide-tagged fluorescent probeClick Chemistry (CuAAC or SPAAC)Triazole
Ring-opened hydroxy acidAmine-functionalized polymerAmide CouplingAmide

Mechanistic Investigations of Dihydro 5 Methyl 5 Pentylfuran 2 3h One Transformations

Reaction Mechanisms and Pathways Involving the Dihydro-5-methyl-5-pentylfuran-2(3H)-one Core

The chemical reactivity of the this compound structure is centered on its furanone core, a saturated lactone ring. Mechanistic studies on related furan (B31954) and dihydrofuran systems provide a framework for understanding its potential transformations, particularly under catalytic conditions. These transformations primarily include reduction of the furan system and pathways involving the opening or closing of the heterocyclic ring.

The reduction of furan rings is a critical transformation for producing valuable biobased chemicals. nih.gov While traditional methods often require harsh conditions like high-pressure metal-catalyzed hydrogenations, recent advancements have demonstrated milder Brønsted acid-catalyzed reductions using silanes as the reducing agents. nih.govacs.org This approach addresses a significant challenge in furan chemistry: the tendency of the furan ring to undergo polymerization or uncontrolled ring-opening under acidic conditions. nih.gov

The proposed mechanism for this acid-catalyzed reduction involves the initial protonation of the furan ring by a Brønsted acid. This protonation makes the furan susceptible to a subsequent hydride attack from a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH). nih.govacs.org The choice of solvent is crucial in this process; highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to prevent the inherent polymerization behavior of furans in acidic environments. nih.gov

The degree of reduction can be precisely controlled by modulating the strength of the acid catalyst. acs.org Weaker acids tend to yield the partially reduced 2,5-dihydrofuran (B41785) products, while stronger acids can lead to the fully saturated tetrahydrofuran (B95107) derivatives. acs.org This selectivity is critical for targeted synthesis. acs.org For a substituted dihydrofuranone like this compound, which is already partially reduced, acid-catalyzed reduction would likely target the carbonyl group of the lactone, potentially leading to a diol after ring opening, though this specific transformation is less documented than the reduction of the aromatic furan ring itself.

Table 1: Influence of Acid Catalyst Strength on Furan Reduction Products

Acid Catalyst Relative Strength Predominant Product
Phosphoric Acid Weak 2,5-Dihydrofuran
Trifluoroacetic Acid (TFA) Moderate 2,5-Dihydrofuran
p-Toluenesulfonic Acid (PTSA) Strong Mixture of Dihydro- and Tetrahydrofuran
Hydrochloric Acid (HCl) Strong Mixture of Dihydro- and Tetrahydrofuran

This table is based on general findings for furan reduction and illustrates the principle of catalyst-dependent selectivity. acs.org

The stability of the furanone ring is highly dependent on reaction conditions, and it can undergo both ring-opening and ring-closing reactions. Acid catalysis is a primary driver for ring-opening pathways in aqueous solutions. acs.org The mechanism for the decomposition of a furan ring in a dilute acid solution begins with the diffusion of a proton from the medium to the furan. acs.org Protonation occurs preferentially at the alpha-carbon (Cα) position, which is the rate-limiting step. acs.org This is followed by a nucleophilic attack from a solvent molecule, such as water, leading to the formation of an intermediate like 2,5-dihydro-2-furanol. acs.org Subsequent protonation of the oxygen atom within the furan ring initiates the cleavage of the ring, ultimately forming an open-chain product. acs.org For this compound, this would correspond to the hydrolysis of the lactone to form 4-hydroxy-4-methylnonanoic acid.

The substituents on the furan ring have a significant influence on the reactivity and the distribution of products. rsc.org Studies on various substituted furans show that under mild Brønsted acid catalysis, some substrates react to form a single, well-defined product, while others yield multiple products, highlighting the directing effects of the functional groups attached to the ring. rsc.org

Conversely, ring-closing reactions are fundamental to the synthesis of the furanone core itself. One-pot cascade reactions involving ring-closure and subsequent ring-opening have been developed for creating complex furan frameworks. rsc.org These methods demonstrate the dynamic nature of the furan ring system, which can be manipulated through careful selection of catalysts and reaction conditions to favor either the cyclic or acyclic form. rsc.org

In Vitro Biotransformation and Metabolic Pathway Research

The biotransformation of xenobiotics like this compound is primarily studied using in vitro systems that mimic physiological conditions. These systems, often employing liver cell fractions or cultured hepatocytes, help to identify potential metabolic pathways and the resulting metabolites.

While no specific metabolic studies on this compound are available, the metabolic fate of related furan-containing compounds allows for the prediction of its likely biotransformation pathways. The metabolism of xenobiotics is typically categorized into Phase I and Phase II reactions. For this compound, Phase I reactions are expected to be predominant.

Based on the metabolism of other alkyl-substituted cyclic compounds, the primary sites for metabolic attack would be the pentyl and methyl groups. nih.gov The long pentyl chain is susceptible to cytochrome P450-mediated hydroxylation, particularly at the terminal (ω) and sub-terminal (ω-1) positions. Hydroxylation could also occur on the methyl group. A further key metabolic pathway for lactones is enzymatic hydrolysis of the ester bond, which would open the ring to form the corresponding hydroxy carboxylic acid.

Table 2: Predicted Phase I In Vitro Metabolites of this compound

Predicted Metabolite Metabolic Reaction Molecular Formula
5-(5-Hydroxypentyl)-5-methyldihydrofuran-2(3H)-one ω-Hydroxylation C₁₁H₂₀O₃
5-(4-Hydroxypentyl)-5-methyldihydrofuran-2(3H)-one (ω-1)-Hydroxylation C₁₁H₂₀O₃
5-(Hydroxymethyl)-5-pentyldihydrofuran-2(3H)-one Methyl Hydroxylation C₁₁H₂₀O₃

Cell-free systems, such as liver microsomes, are instrumental in identifying the specific enzymes responsible for metabolic transformations. The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, are the principal catalysts for Phase I oxidative metabolism. acs.org

Studies on the metabolism of 2-methylfuran (B129897) have identified CYP2E1 as a key enzyme in its conversion to the reactive metabolite 3-acetylacrolein. acs.org Similarly, comparative studies on cathinone (B1664624) derivatives revealed that CYP2D6 was a primary catalyst for hydroxylation and demethylation reactions. eurekaselect.com These findings strongly suggest that the initial oxidative metabolism of this compound, specifically the hydroxylation of its alkyl side chains, would be mediated by various CYP isoforms in cell-free liver microsomal systems. The hydrolysis of the lactone ring would likely be catalyzed by carboxylesterases, another class of enzymes abundant in the liver.

Comparative metabolic studies are essential for understanding how small changes in chemical structure can affect biotransformation. For instance, research comparing furan metabolism in hepatocytes from different species (rodent vs. human) has shown that while the types of metabolites formed are similar, their relative quantities can differ significantly. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Triethylsilane
1,1,1,3,3,3-Hexafluoro-2-propanol
2,5-Dihydrofuran
Tetrahydrofuran
Phosphoric Acid
Trifluoroacetic Acid
p-Toluenesulfonic Acid
Hydrochloric Acid
Triflic Acid
2,5-Dihydro-2-furanol
4-Hydroxy-4-methylnonanoic acid
5-(5-Hydroxypentyl)-5-methyldihydrofuran-2(3H)-one
5-(4-Hydroxypentyl)-5-methyldihydrofuran-2(3H)-one
5-(Hydroxymethyl)-5-pentyldihydrofuran-2(3H)-one
2-Methylfuran
3-Acetylacrolein

Formation Mechanisms of this compound in Complex Matrices

The aroma profile of many foods and biological systems is, in part, defined by the presence of volatile and semi-volatile organic compounds, including lactones. This compound, a γ-lactone, contributes to these complex sensory characteristics. Its formation is not the result of a single pathway but rather the outcome of intricate chemical and biochemical transformations involving precursors from carbohydrates, lipids, and amino acids. The primary mechanisms responsible for its generation in complex matrices are the Maillard reaction, lipid oxidation, and specific enzymatic activities in biological systems.

Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of reactions between reducing sugars and amino acids that occurs upon heating. While it is a major source of flavor and color compounds in thermally processed foods, its direct role in forming long-chain alkyl lactones is less defined than for other compound classes. nih.gov However, plausible pathways can be proposed based on known Maillard reaction intermediates.

A key intermediate in the Maillard reaction is the formation of 3-deoxyosones from the degradation of Amadori products. nih.govresearchgate.net These α-dicarbonyl compounds are highly reactive and can undergo cyclization and dehydration to form various heterocyclic compounds, including furanones. researchgate.net It is hypothesized that for a compound like this compound to be formed, these sugar-derived fragments would need to react with components derived from lipids. For instance, a dicarbonyl intermediate from the Maillard reaction could potentially undergo an aldol (B89426) condensation with a lipid-derived ketone or aldehyde, followed by cyclization and further reactions to form the substituted lactone ring. While the Maillard reaction is known to produce acids and lactones, the specific pathways leading to γ-lactones with long alkyl chains likely involve these hybrid reactions between sugar and lipid degradation products. nih.govresearchgate.net

Lipid Oxidation Processes

The oxidation of unsaturated fatty acids is a well-established route for the formation of various flavor compounds, including γ-lactones. mdpi.comnih.gov This process can occur through auto-oxidation (exposure to oxygen) or be catalyzed by enzymes like lipoxygenases. The formation of this compound through this mechanism would necessitate a specific fatty acid precursor and a series of oxidative steps.

The general pathway involves the oxidation of monounsaturated or polyunsaturated fatty acids. mdpi.com For example, γ-nonalactone can be formed from the oxidation of oleic acid. mdpi.com The process is initiated by the formation of a hydroperoxide on the fatty acid chain. This hydroperoxide is then reduced to a hydroxyl group, forming a hydroxy fatty acid. This hydroxy acid can subsequently undergo chain shortening through β-oxidation until the hydroxyl group is at the C-4 position. The resulting 4-hydroxy acid then undergoes intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring.

For this compound, the immediate precursor is 4-hydroxy-4-methylnonanoic acid. The formation of this specific tertiary hydroxy acid via lipid oxidation would likely start from a corresponding unsaturated fatty acid containing a methyl branch, such as 4-methyl-nonenoic acid. Oxidation would generate a hydroperoxide, which upon reduction and cyclization yields the final lactone.

StepDescriptionPrecursor/IntermediateProduct
1. InitiationFormation of a lipid radical from an unsaturated fatty acid.Unsaturated Fatty Acid (e.g., 4-methyl-nonenoic acid)Lipid Radical
2. PropagationReaction with oxygen to form a peroxyl radical, followed by hydrogen abstraction to form a hydroperoxide.Lipid RadicalLipid Hydroperoxide
3. ReductionReduction of the hydroperoxide to a hydroxyl group.Lipid HydroperoxideHydroxy Fatty Acid
4. LactonizationIntramolecular cyclization of the 4-hydroxy fatty acid.4-hydroxy-4-methylnonanoic acidThis compound

Enzymatic Formation in Biological Systems

In many biological systems, particularly microorganisms like yeasts, the formation of γ-lactones is a highly specific enzymatic process. nih.govcore.ac.uk The biotechnological production of γ-decalactone by the yeast Yarrowia lipolytica serves as a well-documented model for how this compound could be formed. tandfonline.comresearchgate.net

This pathway involves the microbial catabolism of fatty acids via the peroxisomal β-oxidation pathway. nih.govmdpi.com Many yeasts can utilize hydrophobic substrates like fatty acids for energy. The process begins with a long-chain fatty acid, which is sequentially shortened by two carbon units with each cycle of β-oxidation. tandfonline.com

In the case of γ-decalactone production, the substrate is often ricinoleic acid (12-hydroxy-octadec-9-enoic acid). nih.gov The yeast's enzymatic machinery performs four cycles of β-oxidation, shortening the C18 chain to a C10 intermediate, 4-hydroxydecanoic acid. tandfonline.comresearchgate.net This intermediate is the direct precursor that lactonizes to form γ-decalactone. The accumulation of this specific hydroxy acid occurs because the subsequent enzymatic steps may be less efficient, allowing the intermediate to be released from the pathway and cyclize. nih.gov

By analogy, the formation of this compound would involve the β-oxidation of a specific, longer-chain methylated fatty acid. The methyl group at the C-4 position of the resulting 4-hydroxy-4-methylnonanoic acid precursor would likely hinder the action of the β-oxidation enzymes, leading to its accumulation and subsequent lactonization. Various microorganisms possess the enzymatic capability to produce a wide range of hydroxy fatty acids from different lipid substrates, which can then serve as lactone precursors. researchgate.netgoogle.com

Key Enzymes in the Analogous β-Oxidation Pathway for γ-Lactone Formation
EnzymeFunction in the β-Oxidation CycleRelevance to Lactone Formation
Acyl-CoA OxidaseCatalyzes the first step: oxidation of acyl-CoA to 2-enoyl-CoA. tandfonline.comThe specificity and activity of different oxidase isozymes can influence the rate of the pathway and the accumulation of intermediates. nih.gov
Enoyl-CoA HydrataseCatalyzes the second step: hydration of the double bond to form 3-hydroxyacyl-CoA.Part of the multifunctional enzyme complex that processes the fatty acid chain.
3-Hydroxyacyl-CoA DehydrogenaseCatalyzes the third step: oxidation of the hydroxyl group to a keto group.Activity can be a rate-limiting step, potentially leading to the accumulation of hydroxy-intermediates under certain conditions. core.ac.uk
β-Ketoacyl-CoA ThiolaseCatalyzes the final step: cleavage of the Cα-Cβ bond to release acetyl-CoA and a shortened acyl-CoA.A structural block (like a methyl group) can inhibit this enzyme, causing the release of the precursor acid.

Advanced Analytical Methodologies for Dihydro 5 Methyl 5 Pentylfuran 2 3h One Research

Advanced Chromatographic Separation and Detection Techniques

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal technique in the sensory analysis of volatile compounds like Dihydro-5-methyl-5-pentylfuran-2(3H)-one. This method combines the high-resolution separation capabilities of gas chromatography with the sensitivity of the human olfactory system, which acts as a highly specific detector. By splitting the column effluent between a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) and a sniffing port, analysts can simultaneously obtain chemical and sensory information.

In the context of this compound research, GC-O is instrumental in determining its specific aroma contribution within a complex mixture of volatiles. For instance, in studies of milk-flavored white tea, a structurally similar compound, dihydro-5-pentyl-2(3H)-furanone, was identified as an essential volatile compound responsible for the characteristic milky and creamy aroma. nih.gov This highlights the utility of GC-O in pinpointing the sensory impact of specific lactones. The technique allows for the determination of the odor description and intensity of the compound as it elutes from the GC column.

Several GC-O techniques are employed to assess the potency of aroma-active compounds. Aroma Extract Dilution Analysis (AEDA) involves the serial dilution of a sample extract, with each dilution being analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still perceived is its flavor dilution (FD) factor, which provides a measure of its aroma potency. Another common method is CharmAnalysis™, which generates a chromatogram of "odor units" based on the duration and intensity of the perceived aroma.

Table 1: Illustrative GC-O Data for Aroma-Active Compounds in a Model Food System

Compound NameRetention Index (DB-5)Odor DescriptorFlavor Dilution (FD) Factor
Hexanal801Grassy, green128
1-Octen-3-one978Mushroom256
This compound 1355 Coconut, creamy, sweet 1024
Nonanal1105Fatty, citrus64
β-Damascenone1420Floral, fruity512

Note: This table is a hypothetical representation to illustrate the type of data generated from GC-O analysis and is not derived from a single specific study on this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Studies

While GC-based methods are ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile precursors or derivatives of this compound. The formation of lactones in food products can occur through the cyclization of hydroxy fatty acids, which are non-volatile. HPLC can be employed to quantify these precursors, providing insights into the potential for lactone formation during processing or storage.

Various HPLC methods have been developed for the analysis of furanones and lactones in food matrices. lcms.cznih.gov These methods typically utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic or phosphoric acid to improve peak shape. nih.gov Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer (MS).

For the specific analysis of this compound, a validated HPLC method would involve the development of a specific protocol for its extraction from the food matrix, followed by chromatographic separation and quantification. Method validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative HPLC Method Parameters for Furanone Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode-Array Detector (DAD) at 210 nm

Note: This table presents typical parameters for the HPLC analysis of furanone derivatives and would require optimization for the specific analysis of this compound.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Rapid Volatile Analysis

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging and powerful technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). This technique couples the separation power of gas chromatography with the high-speed, gas-phase separation of ions based on their size, shape, and charge in an ion mobility spectrometer. This dual separation provides a two-dimensional fingerprint of the volatile profile of a sample, enhancing peak capacity and selectivity.

In the analysis of this compound, GC-IMS offers several advantages, including high sensitivity, rapid analysis times, and minimal sample preparation. A closely related compound, dihydro-5-methyl-2(3H)-furanone, has been identified as a key marker for detecting adulteration in single-cell protein feed using headspace (HS)-GC-IMS. This demonstrates the potential of GC-IMS for the targeted analysis of specific furanones.

The data generated by GC-IMS is typically visualized as a three-dimensional topographic plot, with retention time on one axis, drift time on the other, and signal intensity as the third dimension. This allows for the creation of unique "fingerprints" for different samples, which can be used for quality control, authenticity assessment, and the identification of characteristic volatile compounds.

Table 3: Illustrative GC-IMS Data for Volatile Compounds in a Food Sample

Compound NameRetention Time (s)Drift Time (ms)Relative Signal Intensity
2-Pentanone1255.88500
Hexanal1806.212300
This compound 450 8.5 15600
Limonene5107.99800
Linalool5808.211200

Note: This table is a hypothetical representation of GC-IMS data. The drift time and relative signal intensity are illustrative and would be specific to the instrumental conditions and sample matrix.

Chemometric and Multivariate Statistical Analysis of Analytical Data

The large and complex datasets generated by modern analytical instruments necessitate the use of chemometric and multivariate statistical analysis techniques to extract meaningful information. These methods are essential for interpreting the results of this compound research, particularly when analyzing its presence in complex food matrices.

Principal Component Analysis (PCA) and Discriminant Analysis

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of flavor analysis, PCA can be applied to GC-MS or GC-IMS data to visualize the relationships between different samples based on their volatile profiles. Samples with similar volatile compositions will cluster together in a PCA scores plot, while dissimilar samples will be separated. This can be used to differentiate between samples based on processing conditions, storage time, or geographical origin.

Discriminant Analysis (DA), such as Linear Discriminant Analysis (LDA), is a supervised technique used to build a predictive model to classify samples into predefined groups. By using the volatile compound data as predictor variables, a discriminant function can be developed to distinguish between different sample categories with a high degree of accuracy.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate regression method that is particularly useful for identifying the variables that are most responsible for the separation between different groups of samples. OPLS-DA separates the variation in the data into two parts: a predictive part that is correlated to the class membership and an orthogonal part that is not.

In research involving this compound, OPLS-DA can be used to identify this compound as a potential biomarker for a specific attribute, such as a particular flavor note or a specific processing treatment. The S-plot generated from an OPLS-DA model can be used to visualize the variables that have the highest covariance and correlation with the class separation, thus highlighting the most influential compounds. For instance, in the study on adulterated single-cell protein feed, OPLS-DA models effectively identified the adulterated samples, with dihydro-5-methyl-2(3H)-furanone being one of the key markers with a high variable importance in projection (VIP) value.

Theoretical and Computational Studies of Dihydro 5 Methyl 5 Pentylfuran 2 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Dihydro-5-methyl-5-pentylfuran-2(3H)-one.

DFT calculations are employed to determine various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For γ-lactones, DFT studies show that the HOMO is typically localized on the ester oxygen and the alkyl side chains, while the LUMO is concentrated around the carbonyl (C=O) group. This distribution indicates that the carbonyl carbon is the primary electrophilic site, and the ester oxygen is a nucleophilic center.

First-principles calculations based on DFT have been effectively used to study the structural and electronic properties of various lactone systems. These studies can simulate structural parameters and compute the electron density of states, providing values for the band gap. For instance, calculations on related 1,4-lactone structures have determined band gaps of around 3.17 eV. DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are also used to investigate intermolecular interactions, like hydrogen bonding between the lactone's carbonyl oxygen and other molecules. researchgate.net

Below is a table of representative electronic properties for a generic γ-lactone similar to this compound, as predicted by DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVIndicates electron-donating ability
LUMO Energy ~ +1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap ~ 8.5 eVCorrelates with chemical stability and reactivity
Dipole Moment ~ 3.5 - 4.5 DInfluences solubility and intermolecular forces
Mulliken Charge on C=O Carbon ~ +0.5 to +0.7Confirms the electrophilic nature of the carbonyl carbon
Mulliken Charge on C=O Oxygen ~ -0.5 to -0.6Confirms the nucleophilic nature of the carbonyl oxygen

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Ab initio (from first principles) molecular orbital calculations are another class of quantum chemical methods that solve the Schrödinger equation without using empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as G4 and G4(MP2) provide highly accurate results, particularly for thermochemical properties. mdpi.com

These methods have been successfully applied to determine the gas-phase enthalpies of formation for various γ- and δ-lactones, showing excellent agreement with experimental calorimetric data. mdpi.com Such calculations are critical for establishing the thermodynamic stability of different isomers and conformers. For this compound, ab initio calculations could precisely predict its standard enthalpy of formation, providing a benchmark for its energetic properties. Furthermore, these methods are used to study reaction mechanisms, such as the ring-opening of lactones, by calculating the energies of reactants, transition states, and products. rsc.org

Molecular Modeling and Molecular Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and conformational preferences of molecules over time.

The five-membered furanone ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The two primary low-energy conformations for such rings are the "envelope" and "twist" forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Conformational analysis, using molecular mechanics force fields or quantum chemical methods, is performed to identify the most stable conformers and the energy barriers between them. For this compound, the bulky pentyl group and the methyl group at the C5 position will significantly influence the conformational equilibrium. Energy minimization calculations would likely show that conformers minimizing steric hindrance between these two alkyl groups and the rest of the ring are strongly preferred. The orientation of the pentyl chain itself, with its multiple rotatable bonds, adds another layer of complexity, leading to numerous possible low-energy structures.

Conformer TypeKey Dihedral Angle(s)Relative Energy (kcal/mol)Description
Envelope (E) C2-C3-C4-C5~ 0.0 - 0.5One atom puckers out of the plane of the other four. The position of the pucker influences substituent orientation.
Twist (T) O1-C2-C3-C4~ 0.2 - 0.8Two adjacent atoms are on opposite sides of the plane. Generally slightly higher in energy than the envelope form.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov For a flavor and fragrance molecule like this compound, docking studies can provide mechanistic insights into its interaction with olfactory receptors or other proteins, such as Human Serum Albumin (HSA), which is a model for understanding how small molecules are transported in the bloodstream. nih.govdoi.org

Docking simulations of various γ-lactones with HSA have revealed a common binding mechanism. nih.govdoi.org The ligand typically binds within a hydrophobic cavity of the protein. The interaction is stabilized by:

Hydrogen Bonds: The polar lactone head, specifically the carbonyl oxygen, acts as a hydrogen bond acceptor, forming a bond with amino acid residues like lysine (B10760008) or arginine in the receptor's binding site.

Hydrophobic Interactions: The nonpolar alkyl side chains (the methyl and pentyl groups) interact favorably with hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine) that line the binding pocket. doi.org

For this compound, the C5-pentyl chain would play a dominant role in anchoring the molecule within the hydrophobic pocket. The length and flexibility of the pentyl group would allow it to adopt an optimal conformation to maximize van der Waals contacts, contributing significantly to the binding affinity. The C5-methyl group would further contribute to these hydrophobic interactions. The lactone ring itself is the primary group responsible for specific recognition through hydrogen bonding. nih.gov

Prediction of Reactivity and Spectroscopic Properties

Computational methods are invaluable for predicting how a molecule will react and how it will appear in various spectroscopic analyses.

The reactivity of this compound is centered on the ester functional group within the lactone ring. DFT calculations can be used to generate an electrostatic potential map, which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this lactone, the map would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon. This confirms that the carbonyl carbon is susceptible to nucleophilic attack, which is the key step in reactions like base-catalyzed hydrolysis (ring-opening). DFT can also be used to model the entire reaction pathway, identifying the transition state structure and calculating the activation energy, which determines the reaction rate. rsc.org

Computational spectroscopy allows for the prediction of various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov This is particularly useful for assigning specific absorption bands to molecular motions. For this compound, the most characteristic feature is the intense carbonyl (C=O) stretching vibration.

Spectroscopic DataTypical Experimental RangePredicted Computational ValueVibrational Mode Assignment
IR Absorption (C=O) 1760-1780 cm⁻¹~1775 cm⁻¹ (scaled)Carbonyl group stretching
¹H NMR (H on C3) ~2.5 ppm~2.4 - 2.6 ppmProtons adjacent to the carbonyl group
¹³C NMR (C=O Carbon) ~176 ppm~175 - 178 ppmCarbonyl carbon chemical shift

Note: Computationally predicted values are often systematically scaled to better match experimental results.

These theoretical predictions are crucial for confirming the structure of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic output. Machine learning models trained on large datasets of computed spectra are also emerging as powerful tools for rapid and accurate spectroscopic prediction. mpg.deaalto.fi

Computational Assessment of Structure-Activity Relationships

Computational approaches have been instrumental in exploring the analgesic, anticonvulsant, and protein-binding properties of γ-lactone derivatives. For instance, molecular docking studies have been used to investigate the interaction of γ-butyrolactone derivatives with biological targets like the cyclooxygenase (COX) enzyme, which is implicated in pain and inflammation. derpharmachemica.com These studies help in visualizing the binding modes and identifying key interactions between the lactone derivatives and the active site of the protein.

One area of significant computational research has been the investigation of how different substituents on the γ-lactone ring affect biological activity. A study on a series of alkyl-substituted γ-butyrolactones revealed that the position and size of the alkyl group are critical for their anticonvulsant or convulsant effects. nih.gov Such findings are invaluable for predicting the pharmacological profiles of new derivatives.

Furthermore, computational simulations have been employed to study the binding of γ-lactones to proteins like human serum albumin (HSA). These studies have shown that the interaction is influenced by the length of the side chains on the lactone ring, with binding ability often correlating positively with increased side-chain length due to enhanced hydrophobic interactions. doi.orgnih.gov The lactone ring itself has been identified as a primary group for binding to proteins. doi.orgnih.gov

The general findings from these computational assessments of γ-lactone derivatives can be summarized as follows:

Structural FeatureInfluence on Biological ActivityComputational MethodRef
Alkyl Chain Length Longer side chains can increase binding affinity to proteins like HSA due to greater hydrophobicity.Molecular Docking, Molecular Dynamics doi.orgnih.gov
Substituent Position The position of alkyl groups (e.g., alpha or beta to the carbonyl) can determine the type of pharmacological activity (e.g., anticonvulsant vs. convulsant).QSAR, Behavioral Studies nih.gov
Phenyl Substituents The nature and position of substituents on a phenyl ring attached to the lactone can modulate analgesic activity by influencing interactions with the COX enzyme.Molecular Docking derpharmachemica.com
Lactone Ring The lactone ring is often the primary motif for binding to protein targets.NMR Analysis, Molecular Docking doi.orgnih.gov

These computational studies, while not specific to this compound, provide a valuable framework for predicting its potential biological activities and for guiding the synthesis of new, structurally related compounds with desired pharmacological properties. The principles derived from the computational assessment of simpler γ-lactones offer a strong starting point for understanding the SAR of more complex derivatives.

Natural Occurrence and Biogenesis Research of Dihydro 5 Methyl 5 Pentylfuran 2 3h One

Identification in Natural Product Isolates and Extracts

Dihydro-5-methyl-5-pentylfuran-2(3H)-one, a member of the furanone family, has been identified as a volatile or semi-volatile component in a limited number of natural sources. While not as widespread as some other lactones, its presence has been noted in specific food products, contributing to their unique aroma profiles.

One notable occurrence is in milk-flavored white tea, where a closely related compound, dihydro-5-pentyl-2(3H)-furanone, has been identified as a key contributor to the desirable milky and creamy aroma. nih.gov Although direct identification of this compound in a wide array of fruits and essential oils remains a subject of ongoing research, the presence of structurally similar γ-lactones in various fruits like peaches, apricots, and coconuts suggests potential, yet unconfirmed, occurrences. The analysis of volatile compounds in roasted beef has also identified numerous furan (B31954) derivatives, though this compound has not been explicitly listed among them. nih.gov

The identification of this and other volatile compounds is largely dependent on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex mixture.

Role in Flavor Chemistry and Aroma Profiles of Biological Systems

The sensory characteristics of this compound and its structural relatives are of significant interest in flavor chemistry. These compounds are often associated with sweet, fruity, and creamy aromas.

Contribution to Specific Olfactory Perceptions (Mechanistic)

The olfactory perception of this compound is attributed to its specific molecular structure, which interacts with olfactory receptors in the nasal cavity. The lactone ring, coupled with the methyl and pentyl side chains, dictates its characteristic aroma. While specific mechanistic studies on this particular compound are limited, the broader class of γ-lactones is known for its contribution to creamy, coconut-like, and fruity notes. For instance, the related dihydro-5-pentyl-2(3H)-furanone is explicitly recognized for its coconut and creamy aroma in milk-flavored white tea. nih.gov The presence and position of the methyl group on the furanone ring can subtly alter the perceived scent, potentially adding nutty or toasted nuances.

Influence of Processing and Storage on Formation

The concentration of this compound in food products can be significantly influenced by processing and storage conditions. Thermal processing, such as roasting and baking, can lead to the formation of furanones through several chemical pathways.

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a primary route for the formation of many flavor compounds, including furanones. weebly.comnih.govsandiego.edu During heating, intermediates of the Maillard reaction can cyclize and dehydrate to form the furanone ring structure. nih.gov

Lipid oxidation is another crucial pathway for the formation of lactones. The thermal degradation of lipids, particularly unsaturated fatty acids, can generate hydroxy fatty acids, which are the direct precursors to γ-lactones. mdpi.comresearchgate.net These hydroxy fatty acids can then undergo intramolecular esterification to form the stable five-membered lactone ring.

Storage conditions also play a role. The exposure of food products to light and oxygen can promote the photo-oxidation of furan fatty acids, leading to the formation of various degradation products, including furanones. researchgate.net

Biosynthetic Pathways and Precursors in Biological Systems

In biological systems, the biosynthesis of γ-lactones, including potentially this compound, is primarily linked to the metabolism of fatty acids. mdpi.com Microorganisms, in particular, are known to be prolific producers of a wide variety of lactones.

The key biosynthetic pathway involves the β-oxidation of hydroxy fatty acids. mdpi.com This process sequentially shortens the fatty acid chain by two-carbon units. When a hydroxy fatty acid with the hydroxyl group at the γ-position (the fourth carbon from the carboxyl group) undergoes β-oxidation, the resulting intermediate, a 4-hydroxyacyl-CoA, can be hydrolyzed to the free 4-hydroxy acid. This hydroxy acid then spontaneously or enzymatically cyclizes to form the corresponding γ-lactone.

Given the structure of this compound, its likely precursor would be a 4-hydroxy-4-methyl-nonanoic acid. The biosynthesis of this branched-chain hydroxy fatty acid would likely involve precursors from branched-chain amino acid metabolism or the incorporation of methylmalonyl-CoA during fatty acid synthesis. While the general pathways for lactone biosynthesis are understood, the specific enzymes and precursors involved in the formation of this particular branched-chain lactone in different organisms are yet to be fully elucidated.

Comparative Analysis of Natural and Synthetic Sources

This compound can be obtained from both natural sources and through chemical synthesis. A key difference between these sources often lies in the enantiomeric distribution of the compound.

Natural biosynthetic pathways, being enzyme-catalyzed, are typically stereospecific, leading to the production of a single enantiomer or a mixture with a specific enantiomeric excess. mdpi.com This stereospecificity can have a significant impact on the perceived aroma, as different enantiomers of a chiral flavor compound can exhibit distinct smells.

In contrast, conventional chemical synthesis often results in a racemic mixture, containing equal amounts of both possible enantiomers, unless chiral-specific synthetic routes are employed. The development of enantioselective synthetic methods is an active area of research, aiming to produce specific enantiomers that mimic the desired aroma profiles found in nature.

The "natural" designation for a flavor compound is highly valued in the food industry. Therefore, biotechnological production using microorganisms to synthesize these lactones from natural precursors is an attractive alternative to chemical synthesis, as it can yield a product that is considered "natural." mdpi.com

Molecular Interaction Studies of Dihydro 5 Methyl 5 Pentylfuran 2 3h One with Biological Targets Mechanistic Focus

Receptor Binding Affinity Studies In Vitro

No specific in vitro studies detailing the receptor binding affinity of Dihydro-5-methyl-5-pentylfuran-2(3H)-one were identified.

Cannabinoid Receptor Binding Mechanisms

There is a lack of published in vitro data, such as Ki or IC50 values, that would characterize the binding affinity and mechanism of this compound at cannabinoid receptors (CB1 and CB2).

Interaction with Other Receptor Systems

No information is available from in vitro screening assays that would describe the interaction of this compound with other receptor systems.

Enzymatic Interaction Mechanisms

Specific data on the interaction of this compound with the enzymes listed below is not available.

Inhibition/Activation Studies of Specific Enzymes (e.g., COX-2, 5-LOX, SIRT2)

There are no published in vitro enzyme assay results to indicate whether this compound acts as an inhibitor or activator of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), or sirtuin 2 (SIRT2).

Mechanistic Enzymatic Transformations

No studies detailing the in vitro metabolism or mechanistic enzymatic transformations of this compound were found. Research on the metabolic fate of this specific compound, including the identification of metabolites and the enzymes involved, has not been published.

Cellular Uptake and Subcellular Localization Studies In Vitro

There is no available research data from in vitro cellular studies to describe the mechanisms of cellular uptake or the subcellular localization of this compound.

Future Research Directions and Unaddressed Academic Questions

Development of Novel Synthetic Strategies for Dihydro-5-methyl-5-pentylfuran-2(3H)-one Analogues

The creation of a diverse library of analogues is fundamental to exploring the structure-activity relationships (SAR) of this compound. Future research should prioritize the development of efficient, stereoselective, and sustainable synthetic methodologies.

Future efforts could focus on the following areas:

Asymmetric Catalysis : The development of catalytic systems, such as Ru-catalyzed asymmetric transfer hydrogenation, can provide high yields and excellent diastereo- and enantioselectivities for chiral γ-lactones. rsc.org This is crucial as the biological activity of chiral molecules can be highly dependent on their specific stereoisomer.

Biocatalysis and Photoredox Catalysis : The integration of enzymatic catalysis with photocatalysis presents a sustainable and highly selective method for synthesizing chiral γ-lactones from simple starting materials. researchgate.net This combination allows for reactions under mild conditions, minimizing byproducts and enhancing the green profile of the synthesis. researchgate.net

Flow Chemistry : Implementing continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for scalable production of this compound analogues.

Table 1: Proposed Synthetic Strategies for Analogue Development
Synthetic StrategyKey AdvantagesPotential Analogues of this compoundRelevant Research Focus
Asymmetric Transfer HydrogenationHigh enantioselectivity (>99% ee), high yields, excellent diastereoselectivity (>20:1 dr). rsc.orgEnantiomerically pure R- and S-isomers; analogues with modified alkyl chains.Dynamic kinetic resolution of racemic γ-keto carboxylic acid precursors. rsc.org
PhotobiocatalysisSustainable (uses visible light), high specificity from enzymes, mild reaction conditions. researchgate.netAnalogues with novel functional groups introduced via photocatalytic C-C bond formation.Merging photocatalytic hydroacylation with enzymatic asymmetric reduction. researchgate.net
Debenzylative Lactonization (DBL)High regioselectivity for γ-lactones, utilizes unprotected aldoses as starting materials. rsc.orgGlycosylated analogues for improved bioavailability or altered target interaction.Application of the DBL reaction to a wider range of substrates. rsc.org

Advanced Mechanistic Elucidation of Biological Interactions

While various furanone derivatives are known to possess biological activities such as antimicrobial, antitumor, and anti-inflammatory properties, the precise molecular mechanisms often remain poorly defined. nih.govresearchgate.net For this compound, a critical area of future research is to move beyond phenotypic screening and elucidate the specific molecular targets and pathways through which it exerts its effects.

Key unaddressed questions include:

What are the primary protein targets of this compound within the cell?

How does it modulate specific signaling pathways?

What is the role of its stereochemistry in target binding and biological activity?

Studies on other furanones have shown they can inhibit bacterial biofilm formation and may act synergistically with existing antibiotics. nih.gov Other research has demonstrated that certain bis-2(5H)-furanone derivatives can interact with DNA and induce cell cycle arrest in cancer cells, suggesting DNA as a potential target. nih.gov Future investigations should employ advanced biochemical and biophysical techniques to identify direct binding partners and understand the thermodynamics and kinetics of these interactions.

Integration of Multi-Omics Approaches in Furanone Research

To achieve a holistic understanding of the biological impact of this compound, future research must integrate multiple layers of biological data. Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to the compound, revealing novel pathways and off-target effects that would be missed by single-level analyses. mdpi.comnih.gov

An integrated multi-omics study could, for example, simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) in cells treated with the compound. This allows researchers to build comprehensive models of the compound's mechanism of action. nih.gov Such an approach can reveal how a perturbation at the protein level (e.g., enzyme inhibition) cascades through the metabolic network. mdpi.comyoutube.com

Table 2: Framework for a Multi-Omics Investigation
Omics LayerTechnologyKey Questions to AddressExpected Insights
TranscriptomicsRNA-SequencingWhich genes are up- or down-regulated upon treatment?Identification of responsive signaling and metabolic pathways.
ProteomicsMass Spectrometry (e.g., LC-MS/MS)Which protein expression levels change? Are there post-translational modifications?Identification of direct or indirect protein targets and affected cellular machinery.
MetabolomicsMass Spectrometry (e.g., GC-MS, LC-MS)Which metabolic pathways are perturbed? Which metabolite concentrations change?Understanding of the functional consequences of pathway modulation. youtube.com
Integrative AnalysisBioinformatic Tools (e.g., Pathway Analysis)How do changes across different omics layers correlate?A systems-level model of the compound's mechanism of action and potential off-target effects. nih.gov

Exploration of this compound as a Chemical Probe in Systems Biology

A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway. Given their defined structure and potential for specific biological interactions, γ-lactones like this compound are excellent candidates for development as chemical probes. rsc.org

Before it can be used as a reliable probe, several criteria must be met. Future research should focus on:

Potency and Selectivity : Confirming that the compound interacts with its intended target at low concentrations and does not engage in significant off-target binding.

Mechanism of Action : A thorough understanding of how the probe interacts with its target (e.g., as an inhibitor, agonist, or antagonist) is essential.

Cellular Activity : Demonstrating that the compound can effectively reach its target in a cellular context and elicit a measurable biological response.

Developing a validated chemical probe version of this compound would enable researchers to dissect complex biological processes and validate novel drug targets with high precision. rsc.org

Computational Design of Targeted this compound Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. ajchem-b.com Future research should leverage these approaches to rationally design derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies can be performed to build predictive models that correlate the structural features of furanone derivatives with their biological activity, such as COX-2 inhibition. researchgate.net These models can then guide the design of new analogues with potentially greater potency. researchgate.net

Molecular Docking : In silico docking simulations can predict the binding modes and affinities of this compound and its analogues to specific protein targets. ccij-online.org For example, docking studies have been used to evaluate the interaction of furanone derivatives with the Eag-1 potassium channel, a potential cancer target, suggesting that specific derivatives could act as potent inhibitors. ccij-online.org

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and revealing key residues involved in the interaction.

By integrating computational design with synthetic chemistry and biological evaluation, research can more efficiently navigate the chemical space to develop optimized furanone-based therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for dihydro-5-methyl-5-pentylfuran-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted carboxylic acids under acidic or catalytic conditions. For example, a related furanone derivative (5-pentyldihydrofuran-2(3H)-one) was synthesized with a 98% yield using vacuum distillation (b.p. 81–82 °C/1 Torr) . Key factors affecting yield include:

  • Temperature control : Lower pressure reduces boiling points, preventing decomposition.

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) often improve cyclization efficiency.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products .

    Table 1 : Synthesis Optimization for Furanone Derivatives

    SubstrateYield (%)ConditionsReference
    4-(4-Bromophenyl)pent-4-enoic acid71Column chromatography
    5-Pentyldihydrofuran-2(3H)-one98Vacuum distillation (1 Torr)

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm substituent positions. For example, methyl groups typically appear at δ 1.2–1.5 ppm (¹H) and δ 20–25 ppm (¹³C) .
  • IR Spectroscopy : Stretching vibrations for lactone carbonyl (C=O) appear at ~1750 cm⁻¹ .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₀H₁₈O₃ for related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for dihydrofuranone derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peak positions.

  • Stereochemistry : Diastereomers (e.g., cis/trans) exhibit distinct splitting patterns in ¹H NMR .

  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1828960 for a hexasubstituted dihydrofuran) provides unambiguous structural confirmation .

    Table 2 : Analytical Techniques for Structural Validation

    TechniqueApplication ExampleReference
    X-ray diffractionConfirming Br⋯Br contacts in dihydrofurans
    HRMSValidating C₉H₁₆O₂ (m/z 156.1150)

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding to enzyme targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • QSAR models : Relate substituent effects (e.g., pentyl vs. phenyl groups) to bioactivity trends observed in similar furanones .
  • In vitro assays : Validate predictions via enzyme inhibition studies (IC₅₀ measurements) .

Q. What are the challenges in scaling up dihydrofuranone synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic asymmetry : Chiral catalysts (e.g., Ru-based complexes) can induce enantioselectivity but require rigorous optimization .
  • Purification bottlenecks : Simulated moving bed (SMB) chromatography improves resolution of enantiomers at larger scales.
  • Degradation pathways : Monitor thermal stability via TGA (thermal gravimetric analysis) to prevent racemization during distillation .

Data Contradiction Analysis

Q. Why do yields vary significantly in dihydrofuranone syntheses despite similar substrates?

  • Analysis : reports a 98% yield for 5-pentyldihydrofuran-2(3H)-one, while azidolactone derivatives in show lower yields (71–98%). Contributing factors include:

  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) slow cyclization kinetics.
  • Side reactions : Competing pathways (e.g., azide decomposition) reduce efficiency .
    • Resolution : Optimize reaction time and temperature via in situ FTIR monitoring to track intermediate formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.